Chemical structure and physical properties of 7-Chloroisothiazolo[4,5-b]pyridine
Chemical structure and physical properties of 7-Chloroisothiazolo[4,5-b]pyridine
7-Chloroisothiazolo[4,5-b]pyridine: Structural Elucidation, Physicochemical Profiling, and Kinase Inhibitor Scaffold Dynamics
Executive Overview
In the continuous pursuit of novel chemotypes for targeted therapeutics, bicyclic heteroaromatic scaffolds offer rigid, predictable vectors for pharmacophore presentation. 7-Chloroisothiazolo[4,5-b]pyridine (CAS: 2766230-58-2)[1] represents a highly specialized, electron-deficient building block. Originally explored to expand the structure-activity relationship (SAR) of extensively studied isothiazolo[4,3-b]pyridine kinase inhibitors (such as those targeting Cyclin G-associated kinase, GAK)[2], the [4,5-b] annulation alters the electronic distribution and hydrogen-bond acceptor geometry of the core. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and validated protocols for its synthesis and biological evaluation.
Structural Elucidation & Nomenclature Causality
Understanding the IUPAC numbering logic of fused bicyclic systems is critical for predicting regioselective functionalization and interpreting SAR data. The nomenclature of 7-Chloroisothiazolo[4,5-b]pyridine is dictated by strict heteroatom priority rules[3]:
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Heteroatom Priority : Sulfur (S) takes priority over Nitrogen (N). Thus, in the isothiazole ring, S is assigned position 1, and N is assigned position 2.
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Annulation Logic : The "[4,5-b]" designation indicates that the 4,5-bond of the isothiazole ring is fused to the "b" face (the C2–C3 bond) of the pyridine ring.
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Sequential Numbering : Following the fusion bridgehead (C3a), the numbering continues into the pyridine ring. To grant the pyridine nitrogen the lowest possible locant, it is designated as N4. The subsequent carbons are C5, C6, and C7, terminating at the second bridgehead (C7a).
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Substituent Electronic Effect : The chlorine atom is localized at position 7. Positioned para to the pyridine nitrogen (N4), this halogen acts as a strong electron-withdrawing group (EWG) via inductive effects, significantly lowering the pKa of N4 and altering its capacity to act as a hydrogen-bond acceptor in the kinase hinge region.
Fig 1. Structural topology and pharmacophoric mapping of 7-Chloroisothiazolo[4,5-b]pyridine.
Physicochemical Profiling
The physical properties of the 7-Chloroisothiazolo[4,5-b]pyridine scaffold dictate its behavior in both synthetic environments and biological assays. The data below summarizes the core metrics required for formulation and pharmacokinetic (PK) predictions.
| Property | Value | Causality / Implication |
| CAS Number | 2766230-58-2[1] | Unique chemical identifier for regulatory tracking. |
| Molecular Formula | C6H3ClN2S | High heavy-atom count relative to hydrogen indicates a rigid, highly aromatic system. |
| Molecular Weight | 170.62 g/mol | Low molecular weight makes it an ideal fragment or core building block for lead optimization. |
| H-Bond Donors | 0 | Enhances membrane permeability; requires external substituents if donor interactions are needed. |
| H-Bond Acceptors | 3 (N2, N4, S1) | N4 is the primary acceptor for kinase hinge-binding motifs. |
| Topological Polar Surface Area | ~41.0 Ų | Well within the Lipinski limits (< 140 Ų), predicting excellent passive blood-brain barrier (BBB) penetration. |
Self-Validating Synthetic Methodology
The synthesis of the isothiazolo[4,5-b]pyridine core requires precise control over ring-closure dynamics. The following protocol is adapted from established methodologies for related dihalogenated isothiazolopyridines[2] and N-O bond cleavage strategies[4].
Phase 1: Core Cyclization
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Precursor Cleavage : Begin with an isoxazolopyridine-4-thiol derivative. Induce N-O bond cleavage using a mild reducing agent to afford the corresponding hydroxy-thiol intermediate[4].
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Ring Closure : Subject the intermediate to oxidative cyclization (e.g., using iodine or hydrogen peroxide in an alkaline medium) to form the critical N-S bond, yielding the isothiazolo[4,5-b]pyridine scaffold.
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In-Process Control (IPC) : Analyze via LC-MS. The disappearance of the precursor mass and the appearance of the [M+H]+ corresponding to the cyclized core validates the step. Do not proceed until conversion is >95%.
Phase 2: Regioselective Halogenation
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Chlorination : Treat the core with Phosphorus oxychloride ( POCl3 ) under reflux conditions. The electronic deactivation of the pyridine ring directs the nucleophilic substitution, allowing the thiolate/hydroxy leaving groups to be replaced by chlorine at the 7-position[4].
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Quenching : Carefully quench the reaction mixture over crushed ice to prevent hydrolysis of the newly formed C-Cl bond.
Phase 3: High-Performance Liquid Chromatography (HPLC) Purification Causality of Experimental Design: Pyridine nitrogens are basic and will interact with residual silanol groups on silica-based stationary phases, causing severe peak tailing. To mitigate this, an acidic modifier is mandatory[5].
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Column : Shim-pack GISS-HP column, 3μm C18, 2.1x100mm[5].
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Mobile Phase : Solvent A ( H2O with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). The formic acid suppresses the ionization of N4, ensuring a sharp, symmetrical peak.
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Gradient : 0% B to 100% B over 15 minutes, UV detection at 254 nm[5].
Pharmacological Application: Kinase Binding & Mutagenesis
While isothiazolo[4,3-b]pyridines are potent GAK inhibitors, shifting the nitrogen to the [4,5-b] configuration fundamentally alters the trajectory of the lone pair. In some SAR studies, this shift results in a complete loss of GAK affinity, highlighting the extreme spatial sensitivity of the kinase ATP-binding pocket[2].
To definitively prove whether a newly synthesized 7-Chloroisothiazolo[4,5-b]pyridine derivative binds to a target kinase, researchers must employ a Mutagenesis-Based Validation System [6].
Protocol for Binding Mode Validation:
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Baseline Profiling : Establish the wild-type IC50 of the compound against the target kinase using a standard radiometric or TR-FRET assay.
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Site-Directed Mutagenesis : Based on molecular docking, identify the specific amino acid residue in the kinase hinge region predicted to hydrogen-bond with N4. Mutate this residue (e.g., from a donor-capable Threonine to an incapable Valine)[6].
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Comparative Assay : Test the compound against the mutant kinase.
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System Validation : A significant right-shift in the IC50 (loss of potency) validates the predicted binding mode. If the IC50 remains unchanged, the hypothesis is rejected, and the docking model must be recalculated[6].
Fig 2. Self-validating workflow for the synthesis and biological evaluation of the scaffold.
Conclusion
7-Chloroisothiazolo[4,5-b]pyridine is a highly tunable, structurally rigid pharmacophore. By understanding the causality behind its IUPAC nomenclature, the electronic impacts of its [4,5-b] fusion, and the necessity of acidic modifiers during its purification, medicinal chemists can effectively leverage this building block to explore novel chemical space and overcome resistance mutations in kinase-driven pathologies.
References
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Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines Journal of the Chemical Society, Perkin Transactions 1 (ResearchGate) URL:[Link]
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Supplementary Information (SI) for Organic & Biomolecular Chemistry: Synthesis and evaluation of isothiazolo[4,5-b]pyridines ResearchGate URL:[Link]
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1456534-49-8_CAS号 (Reference for 2766230-58-2) ChemSrc URL:[Link]
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- 2. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Bromo-7-chlorothiazolo[4,5-b]pyridine | Benchchem [benchchem.com]
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